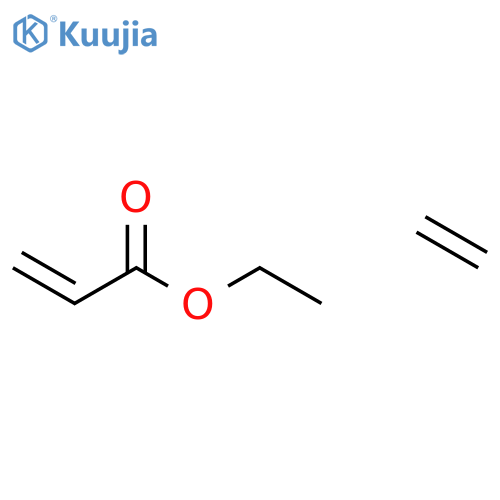Cas no 9010-86-0 (ETHYLENE/ETHYL ACRYLATE COPOLYMER)
エチレン/エチルアクリレート共重合体(Ethylene/Ethyl Acrylate Copolymer、EEA)は、エチレンとエチルアクリレートのモノマーを共重合させた熱可塑性樹脂です。主な特徴として、優れた柔軟性と耐衝撃性を有し、低温環境下でも良好な機械的特性を維持します。また、耐薬品性や耐候性に優れ、紫外線や酸化に対する安定性も高いです。加工性が良く、射出成形や押出成形などのプロセスに適しています。さらに、他のポリマーや添加剤との相溶性が高く、改質材料としても活用可能です。主に自動車部品、ワイヤーケーブル被覆、包装材などの分野で使用されます。

9010-86-0 structure
商品名:ETHYLENE/ETHYL ACRYLATE COPOLYMER
ETHYLENE/ETHYL ACRYLATE COPOLYMER 化学的及び物理的性質
名前と識別子
-
- NUC 9169
- 2-Propenoicacid,ethylester,polymerwithethene
- ETHYL ACRYLATE COPOLYMER
- ETHYL ACRYLATE COPOLYMERS
- ETHYLENE
- Ethylene-ethyl acrylate copolymers
- Ethyl prop-2-enoate--ethene (1/1)
- ethylene/ethyl acrylate
- 9010-86-0
- ethene;ethyl prop-2-enoate
- 124221-56-3
- SCHEMBL43931
- CGPRUXZTHGTMKW-UHFFFAOYSA-N
- DTXSID90924761
- ETHYLENE/ETHYL ACRYLATE COPOLYMER
-
- MDL: MFCD00134027
- インチ: InChI=1S/C5H8O2.C2H4/c1-3-5(6)7-4-2;1-2/h3H,1,4H2,2H3;1-2H2
- InChIKey: CGPRUXZTHGTMKW-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C=C.C=C
計算された属性
- せいみつぶんしりょう: 128.08400
- どういたいしつりょう: 128.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 76.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 色と性状: けっしょうふんまつ
- 密度みつど: 0.93 g/mL at 25 °C(lit.)
- ふってん: 99.5ºC at 760mmHg
- フラッシュポイント: 15.6ºC
- PSA: 26.30000
- LogP: 1.53770
- ようかいせい: 使用できません
ETHYLENE/ETHYL ACRYLATE COPOLYMER 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02778-500g |
NUC 9169 |
9010-86-0 | - | 500g |
¥1378.0 | 2024-07-19 | |
| abcr | AB122820-250 g |
Ethylene-ethyl acrylate copolymer; . |
9010-86-0 | 250 g |
€84.00 | 2023-07-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 200581-500G |
ETHYLENE/ETHYL ACRYLATE COPOLYMER |
9010-86-0 | 500g |
¥1159.67 | 2023-12-09 | ||
| abcr | AB122820-500 g |
Ethylene-ethyl acrylate copolymer; . |
9010-86-0 | 500g |
€132.00 | 2022-09-01 | ||
| abcr | AB122820-250g |
Ethylene-ethyl acrylate copolymer; . |
9010-86-0 | 250g |
€84.00 | 2025-02-13 |
ETHYLENE/ETHYL ACRYLATE COPOLYMER 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
9010-86-0 (ETHYLENE/ETHYL ACRYLATE COPOLYMER) 関連製品
- 1680-21-3(Triethylene glycol diacrylate)
- 2051-76-5(Acrylic anhydride)
- 591-87-7(Allyl acetate)
- 3121-61-7(2-Methoxyethyl Acrylate)
- 818-61-1(2-Hydroxyethyl acrylate)
- 17831-71-9(Tetraethylene Glycol Diacrylate (stabilized with MEHQ))
- 925-60-0(n-Propyl acrylate)
- 999-55-3(Allyl acrylate)
- 4074-88-8(Diethylene Glycol Diacrylate (technical grade))
- 9003-20-7(Polyvinyl Acetate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量